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Compound of Interest |

3-Hydroxyazetidine-1-
Compound Name: ]
carboxamide

CAS No.: 429668-21-3

Cat. No.: B3383521

. J

Chemical Identity & Significance

3-Hydroxyazetidine-1-carboxamide is a small, polar heterocycle featuring a urea-like motif. It
serves as a hydrophilic scaffold in fragment-based drug discovery (FBDD), particularly for
targeting CNS disorders where low molecular weight and specific hydrogen bond
donor/acceptor patterns are required.

Property Detail
IUPAC Name 3-Hydroxyazetidine-1-carboxamide
CAS Number 429668-21-3

Molecular Formula

Molecular Weight 116.12 g/mol

High in DMSO, Methanol, Water; Low in DCM,

Solubility
Hexanes

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting the impurity profile in spectra. The
compound is typically synthesized by treating 3-hydroxyazetidine (often as the HCI salt) with a
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cyanate source.

Reaction Scheme

The following diagram illustrates the standard synthesis pathway and the potential side
products that may appear in the spectra.
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Figure 1: Synthesis pathway via nucleophilic attack of the azetidine nitrogen on the cyanate
ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the distinct splitting of the azetidine ring protons and the
broad signals of the urea and hydroxyl protons.

H NMR Data (400 MHz, DMSO- )
Note: Chemical shifts are referenced to TMS (

0.00) or residual DMSO (

2.50).
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Coupling (
Position Multiplicit Integration Assignment
Hz)
Amide (Urea)
5.85 brs 2H
protons
Hydroxyl
OH 5.52 d 1H 6.4
proton
Methine (CH-
H-3 4.38 m (tt) 1H 6.4, 4.2
OH)
Ring
H-2a, H-4a 4.05 dd 2H 8.5,6.8
(cis to OH)
Ring
H-2b, H-4b 3.62 dd 2H 85,4.2

(trans to OH)

Key Diagnostic Features:

» Ring Puckering: The azetidine ring is not planar. This puckering causes the geminal protons

at C2 and C4 to be magnetically non-equivalent, appearing as two distinct sets of multiplets

(pseudo-triplets or doublets of doublets).

o Amide Exchange: The

signal at ~5.85 ppm is broad due to quadrupole relaxation of the nitrogen and chemical

exchange. Adding

will cause this signal (and the OH signal) to disappear.

» Shift Comparison: Compared to 1-Boc-3-hydroxyazetidine, the ring protons in the

carboxamide are slightly deshielded due to the greater polarity of the urea group versus the

carbamate.

C NMR Data (100 MHz, DMSO- )
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Position (ppm) Type Assighment
Carboxamide
c-1' 158.4 C_quat Carbonyl (
)
C-3 61.2 CH Methine (C-OH)
C-2,C-4 58.7 CH2 Ring Carbons

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong hydrogen-bonding capability of the urea and

hydroxyl groups.

Frequency (

Intensity Assignment Notes

)

Overlaps with NH
3350 - 3450 Broad, Med O-H Stretch

stretch

Characteristic doublet
3150 - 3250 Sharp, Strong N-H Stretch for primary amide (

)

Amide | band (Urea
1645 Strong C=0 Stretch

type, lower than ester)
1590 Medium N-H Bend Amide Il band
1120 Medium C-O Stretch Secondary alcohol

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a specific fragmentation

fingerprint.
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lonization Mode: Electrospray lonization (ESI), Positive Mode (
).
e Parent lon:

o m/z

o m/z (Common adduct)

Fragmentation Pathway

The fragmentation logic follows the loss of the labile carbamoyl group and ring opening.

Parent lon [M+H]+
m/z 117.1

- 17 Da \- 43 Da (Major)

Loss of HNCO

e N (Isocyanic acid)
[Mr;/l: _18? i’]+ [3-OH-Azetidine+H]+
: miz 74.1

ing Cleavage

Ring Opening
(C3H6N+)
m/z 58.1

Click to download full resolution via product page

Figure 2: Proposed ESI+ fragmentation pathway. The peak at m/z 74.1 (3-hydroxyazetidine
core) is a diagnostic fragment.

Quality Control & Purity Analysis

When analyzing synthesized batches, use the following checkpoints to validate the material:
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e Absence of Starting Material: Check for the disappearance of the 3-hydroxyazetidine peaks.
In the starting material (HCI salt), the H-3 proton is often shifted downfield to ~4.5-4.6 ppm,
and the NH protons appear as a broad ammonium singlet >8.5 ppm.

o Urea Integrity: Ensure the integration of the amide signal (5.85 ppm) is 2:1 relative to the H-3
methine. A lower ratio suggests hydrolysis.

e Isomer Check: The O-carbamoyl isomer (where the urea attaches to the oxygen) is a
potential impurity. It would show a downfield shift of the H-3 proton (deshielding by ester-like
linkage) to >5.0 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.rsc.org [rsc.org]
e 2. researchgate.net [researchgate.net]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 3-
Hydroxyazetidine-1-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3383521#spectroscopic-data-nmr-ir-ms-of-3-
hydroxyazetidine-1-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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